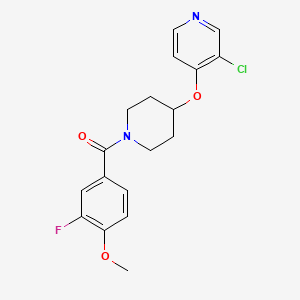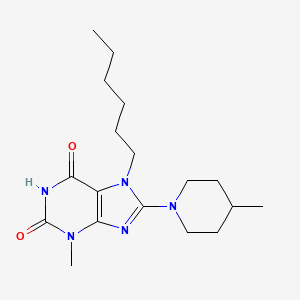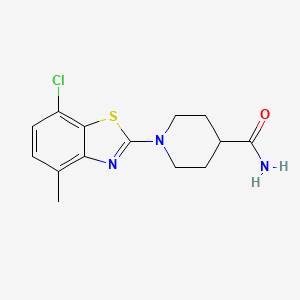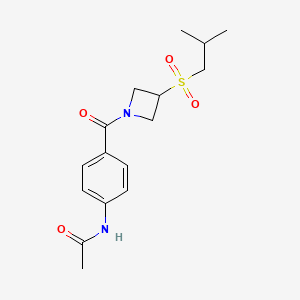![molecular formula C26H23N3O2 B2904899 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-68-9](/img/structure/B2904899.png)
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 3,4-dimethoxybenzyl group can be cleaved off under certain conditions, such as elevated temperature and in the presence of protons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the 3,4-dimethoxyphenyl group could potentially increase the solubility of the compound .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Quinoline derivatives are synthesized through various chemical reactions, highlighting their structural complexity and the potential for pharmaceutical application. For example, the synthesis of isoxazolquinoxalin derivatives involves stirring specific compounds in chloroform and recrystallization with ethanol, leading to compounds confirmed by single-crystal X-ray diffraction technique (N. Abad et al., 2021). Such processes demonstrate the intricate methods required to produce and verify the structure of quinoline derivatives.
Antitumor Activity
Quinoline derivatives have been evaluated for their antitumor properties. A study on the synthesis of isoxazolo[5,4-b]pyridines and related compounds revealed their potential as antitumor agents, suggesting that similar quinoline derivatives might also possess significant biological activities (Wafaa S. Hamama et al., 2012). This aligns with the general interest in quinoline derivatives for cancer research.
Materials Science Applications
In materials science, quinoline derivatives are explored for their optical and electronic properties. For instance, the synthesis and study of dithienopyrrole–quinoxaline/pyridopyrazine donor–acceptor polymers highlight the electrochemical, optical, charge-transport, and photovoltaic properties of such compounds, suggesting their utility in developing new materials for electronic and photovoltaic applications (Xuan Zhang et al., 2011).
Molecular Logic and Photophysical Properties
The exploration of amino derivatives of pyrazolo[3,4-b]quinoline for their photophysical properties and as molecular logic switches provides insights into the functional versatility of quinoline derivatives. These studies reveal solvatochromism, acidochromism, and solid-state fluorescence, indicating their potential in sensor technology and molecular electronics (T. Uchacz et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of the compound “3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is currently unknown. The compound contains a 3,4-dimethoxybenzyl group, which has been used as a protective group for the thiol moiety in biochemical research . .
Mode of Action
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid)
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s structure suggests potential interactions with aromatic thiolate monolayers , but the exact pathways and effects remain to be elucidated.
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility of the precursor , which could potentially enhance the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential interaction with aromatic thiolate monolayers , the compound could potentially influence the structure and function of these monolayers.
Action Environment
Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . Therefore, these factors could potentially affect the compound’s activity.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-10-18(11-9-17)15-29-16-21-25(19-12-13-23(30-2)24(14-19)31-3)27-28-26(21)20-6-4-5-7-22(20)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVDHQFMIMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)


![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)

![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)
![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)
